DBCO-PEG3-oxyamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

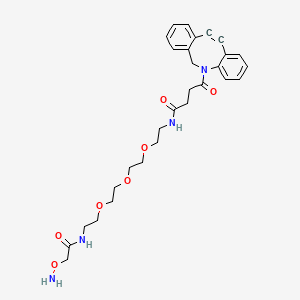

DBCO-PEG3-oxyamine is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). It is a non-cleavable linker containing a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) chain with three units, and an oxyamine group. This compound is widely utilized in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are bio-orthogonal and do not require a catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG3-oxyamine involves the conjugation of a DBCO group to a PEG chain, followed by the attachment of an oxyamine group. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction is highly efficient and selective, making it suitable for various applications in bioconjugation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and reliability of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO moiety undergoes copper-free click chemistry with azides to form stable triazole linkages. This reaction is driven by ring strain in the cyclooctyne, eliminating the need for toxic copper catalysts .

Key Reaction Parameters:

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 4–37°C | |

| pH Range | 6.0–8.5 | |

| Reaction Time | 15 min–24 hr | |

| Solubility | DMSO, DMF, PBS | |

| Molar Ratio (DBCO:Azide) | 1:1–1:1.5 |

-

Kinetics : The reaction proceeds rapidly at room temperature, with second-order rate constants (k2

) ranging from 0.1M−1s−1

to 1.5M−1s−1

depending on azide concentration and steric factors . -

Chemoselectivity : DBCO reacts 10–100× faster with azides than with thiols or amines, minimizing off-target interactions .

-

Aggregation Risk : High DBCO density (>3 per IgG) induces hydrophobic interactions, leading to protein aggregation and unintended complement activation .

Oxyamine-Mediated Oxime Ligation

The oxyamine group reacts with ketones or aldehydes to form oxime bonds, typically under acidic conditions (pH 4.5–6.5) .

Comparative Analysis of Ligation Efficiency:

| Carbonyl Type | Reaction Rate (k

, M−1

s−1

) | Optimal pH | Yield (%) |

|-----------------------|-------------------------------------------|------------|-----------|

| Aldehydes | 10−2–10−1

| 4.5–5.5 | 70–90 |

| Ketones | 10−3–10−2

| 5.0–6.5 | 50–75 |

-

Catalysts : Aniline derivatives (e.g., 50 mM aniline) accelerate oxime formation by 100-fold, achieving >90% conjugation efficiency within 2 hours .

-

PEG3 Spacer Role : Reduces steric hindrance between biomolecules, improving reaction accessibility .

Stability Under Physiological Conditions:

| Condition | DBCO Stability | Oxyamine Stability |

|---|---|---|

| pH 7.4, 37°C | Stable for 72 hr | Hydrolyzes in >48 hr |

| Presence of Thiols | No reaction | No reaction |

| Presence of Amines | No reaction | Reacts above pH 7.5 |

-

Storage : this compound retains >95% reactivity when stored at -20°C in anhydrous DMSO .

-

Hydrophobicity : DBCO’s logP (3.2) contributes to aggregation at high concentrations, necessitating PEG3 spacer optimization .

Comparative Performance with Other Linkers

| Linker Type | Reaction Type | Rate (k

, M−1

s−1

) | Toxicity Concerns |

|-----------------------|----------------------|------------------------------------|-------------------|

| this compound | SPAAC + Oxime | 0.1–1.5

(SPAAC) | Low |

| Maleimide-PEG3-oxyamine | Thiol Click | 102–103

(Thiol) | Moderate (Thiol oxidation) |

| NHS-PEG3-oxyamine | Amine Crosslinking | 10−1–100

(Amine) | High (Random conjugation) |

-

Advantages : Dual functionality enables sequential or orthogonal conjugation strategies .

-

Limitations : DBCO’s hydrophobicity limits solubility in aqueous buffers at concentrations >10 mM .

Critical Research Findings

-

Complement Activation : IgG modified with 12 DBCO groups induces 38630 ng/mL C3a vs 22680 ng/mL for 3 DBCO groups, indicating dose-dependent immunogenicity .

-

Solubility Enhancement : PEG3 spacer increases aqueous solubility by 40% compared to non-PEGylated DBCO derivatives .

-

Orthogonal Conjugation : Sequential SPAAC (pH 7.4) followed by oxime ligation (pH 5.0) achieves 85% dual labeling efficiency .

Scientific Research Applications

Properties

Here is a summary of the chemical properties of DBCO-PEG3-oxyamine :

| Physical Appearance | An oil |

|---|---|

| Storage | 4°C, protect from light |

| M.Wt | 552.62 |

| Cas No. | 2748394-67-2 |

| Formula | C29H36N4O7 |

| Shipping Condition | Small Molecules with Blue Ice |

| General tips | Use solution immediately after prep |

Applications in Scientific Research

This compound is primarily used in the synthesis of antibody-coupled reactive molecules, particularly antibody-drug conjugates (ADCs) . Due to its biocompatibility, it is suitable for studying dynamic biological systems, including live cells, whole organisms, and live animals . The applications of this compound include:

- Protein Studies DBCO linkers are used in a variety of protein studies ranging from visualizing protein expression and tracking protein localization to measuring protein activity and turnover .

- Click Chemistry this compound is a click chemistry reagent, containing a DBCO moiety that can undergo a strain-promoted alkyne-azide cycloaddition reaction (SPAAC) with molecules containing an Azide moiety .

- Nucleic acid and lipid tracking DBCO linkers can be used for nucleic acid immobilization and tracking, and lipid labeling in living cells and live animals .

- Site-specific antibody conjugation this compound can be used to enable the chemical conjugation of azide-modified antibodies via copper-free, strain-promoted click chemistry .

Case Studies

- Site-Specific Antibody Conjugation: In one study, azide-modified antibodies were reacted with a bifunctional DBCO-PEG4-NHS ester to enable chemical conjugation via copper-free, strain-promoted click chemistry .

- glycemic control Recent evidence suggests control of the gut microbiome by polyphenols including possible glycemic regulation .

Mechanism of Action

The mechanism of action of DBCO-PEG3-oxyamine involves its participation in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly selective and proceeds rapidly without the need for a catalyst, making it suitable for various biological applications .

Comparison with Similar Compounds

DBCO-PEG3-oxyamine is unique due to its non-cleavable nature and the presence of a three-unit polyethylene glycol chain. Similar compounds include:

DBCO-PEG4-oxyamine: Contains a four-unit polyethylene glycol chain, offering slightly different solubility and reactivity properties

DBCO-PEG2-oxyamine: Contains a two-unit polyethylene glycol chain, which may affect its solubility and reactivity compared to this compound

DBCO-PEG3-amine: Lacks the oxyamine group, which may limit its applications in certain bioconjugation reactions

This compound stands out due to its optimal balance of solubility, reactivity, and stability, making it a versatile tool in various scientific research applications .

Biological Activity

DBCO-PEG3-oxyamine is a specialized compound utilized primarily in bioconjugation and the synthesis of antibody-drug conjugates (ADCs). Its unique structural features enable significant biological activity, making it a valuable tool in therapeutic development and biochemical research.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C29H36N4O7

- Molecular Weight: 552.62 g/mol

- CAS Number: Not available

- Purity: >95%

- Physical Form: Light yellow oil

- Solubility: Soluble in DCM, THF, acetonitrile, DMF, and DMSO

Functional Groups:

- DBCO Moiety: Known for its high reactivity toward azides through strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating efficient bioconjugation without toxic catalysts.

- Oxyamine Group: Allows for oxime ligation, enhancing versatility in various biochemical applications.

- PEG Spacer: The polyethylene glycol (PEG) component improves solubility and reduces aggregation, which is crucial for in vivo applications .

This compound operates primarily through two mechanisms:

- Click Chemistry: The DBCO group reacts selectively with azides under mild conditions, leading to the formation of stable triazoles. This reaction is highly specific and does not interfere with other functional groups present in biological systems .

- Oxime Ligation: The oxyamine group facilitates the formation of oxime bonds with aldehydes or ketones, allowing for the creation of stable conjugates that can be used in various applications, such as drug delivery systems .

Applications in Bioconjugation

This compound has several key applications within the field of bioconjugation:

- Antibody-Drug Conjugates (ADCs): It serves as a linker that connects cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. This specificity is crucial for improving therapeutic outcomes in cancer treatment .

- Protein Labeling: Used for labeling proteins with fluorescent dyes or other probes, enabling visualization and tracking of protein interactions within live cells .

- Nucleic Acid Immobilization: Facilitates the attachment of nucleic acids to surfaces or other biomolecules, which is essential for various diagnostic and therapeutic applications .

Case Study 1: Efficacy in ADC Development

A study investigating the use of this compound in ADCs demonstrated its effectiveness in enhancing the therapeutic index of anticancer drugs. The study found that ADCs utilizing this linker exhibited improved selectivity and reduced off-target effects compared to traditional methods. In vitro assays showed significantly higher cytotoxicity against target cancer cell lines while sparing healthy cells .

Case Study 2: Protein Interaction Studies

Research utilizing this compound for protein labeling revealed its ability to successfully tag proteins without disrupting their native functions. In experiments conducted on live cell models, labeled proteins retained their biological activity, allowing researchers to study dynamic processes such as protein localization and interaction networks .

Comparative Analysis with Similar Compounds

A comparison of this compound with other bioconjugation linkers highlights its unique advantages:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| DBCO-PEG4-Oxyamine | Click Chemistry Linker | Longer PEG spacer enhances solubility |

| Azide-PEG3-Oxyamine | Click Chemistry Linker | Reacts with alkyne groups |

| Maleimide-PEG3-Oxyamine | Thiol-reactive Linker | Specificity towards thiol groups |

| NHS-PEG3-Oxyamine | Amine-reactive Linker | Reacts with amines for stable conjugates |

This compound stands out due to its efficient conjugation via click chemistry without requiring toxic catalysts while maintaining high specificity and biocompatibility .

Q & A

Basic Research Questions

Q. What are the optimal conditions for DBCO-PEG3-oxyamine-mediated bioconjugation with aldehydes/ketones?

this compound reacts with aldehyde/ketone groups via oxime ligation, which is most efficient under mildly acidic conditions (pH 4.5–6.0). The reaction requires aniline (10–50 mM) as a nucleophilic catalyst to accelerate kinetics. For SPAAC click chemistry (DBCO-azide reactions), neutral or mildly alkaline buffers (pH 7.4–8.5) are ideal to ensure stability of the DBCO group .

Q. How does the PEG3 spacer influence the reactivity and solubility of this compound?

The PEG3 chain enhances water solubility and reduces steric hindrance, enabling efficient conjugation with bulky biomolecules (e.g., antibodies). Its flexibility allows the DBCO and oxyamine groups to orient optimally for reactions, improving yield in aqueous environments .

Q. What analytical methods are recommended for characterizing this compound conjugates?

Use HPLC with UV/Vis detection (λ = 280–310 nm for DBCO) to monitor reaction progress. Confirm conjugation via MALDI-TOF MS for mass shifts or NMR (¹H/¹³C) to verify covalent bond formation. For quantification, employ Ellman’s assay (free thiols) or UV absorbance for DBCO (ε = ~15,000 M⁻¹cm⁻¹ at 309 nm) .

Q. How should this compound be stored to maintain stability?

Store lyophilized powder at –20°C in airtight, light-protected vials. For solutions, use anhydrous DMSO or PBS (pH 7.4) and avoid freeze-thaw cycles. Stability in solution is ≤1 week at 4°C; long-term storage requires –80°C .

Advanced Research Questions

Q. How can this compound be integrated into orthogonal labeling strategies for multi-component bioconjugates?

Combine SPAAC (DBCO-azide) and oxime ligation (oxyamine-aldehyde) for dual labeling. Sequence reactions by first performing oxime ligation (pH 5.0), then adjusting to pH 7.4 for SPAAC. Validate orthogonality via SDS-PAGE with fluorophore-tagged azides/aldehydes .

Q. What experimental pitfalls arise when using this compound in ADC synthesis, and how can they be mitigated?

Common issues include:

- Low conjugation efficiency: Optimize molar ratios (1.5–3x excess of this compound to antibody) and reaction time (12–24 hrs).

- Aggregation: Include 0.1% Tween-20 or BSA (1% w/v) to prevent hydrophobic interactions.

- Non-specific binding: Pre-purify antibodies via size-exclusion chromatography to remove residual aldehydes .

Q. How do structural variations in PEG length (e.g., PEG3 vs. PEG4) affect linker performance in vivo?

Shorter PEG chains (PEG3) reduce hydrodynamic radius, enhancing tumor penetration but increasing renal clearance. PEG4 improves plasma half-life but may reduce cellular uptake. Compare pharmacokinetics via LC-MS/MS monitoring of serum samples over 72 hrs .

Q. What strategies resolve contradictions in literature regarding this compound’s stability in reducing environments?

While this compound is reported as non-cleavable , some studies observe partial degradation in glutathione-rich environments (e.g., cytosol). To reconcile this, perform stability assays under simulated intracellular conditions (10 mM glutathione, pH 7.4, 37°C) and analyze via LC-MS .

Q. How can crosslinking efficiency be quantified in this compound-based hydrogels?

Use rheometry to measure storage modulus (G’) pre-/post-crosslinking. For molecular quantification, employ fluorescence quenching assays (e.g., FITC-labeled azides) or gravimetric analysis after extensive dialysis .

Q. What computational tools predict the reactivity of this compound in complex biological matrices?

Molecular dynamics simulations (e.g., GROMACS) model PEG3 flexibility and DBCO-azide binding kinetics. Density functional theory (DFT) calculates transition-state energies for oxime ligation, aiding in catalyst design .

Q. Methodological Guidelines

- Data Interpretation : For conflicting results (e.g., linker stability), validate via orthogonal assays (e.g., SDS-PAGE vs. activity assays) and report batch-specific variability in DBCO purity (HPLC ≥95% recommended) .

- Ethical Compliance : Use only for in vitro or preclinical studies; human applications require regulatory approval due to non-degradable linker risks .

Properties

Molecular Formula |

C29H36N4O7 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |

InChI |

InChI=1S/C29H36N4O7/c30-40-22-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22,30H2,(H,31,34)(H,32,35) |

InChI Key |

JRBITMATWRXIQO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CON |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.